molecular formula C11H13ClO B14609136 4-Chloro-2-(pent-3-en-2-yl)phenol CAS No. 59836-32-7

4-Chloro-2-(pent-3-en-2-yl)phenol

Cat. No.: B14609136
CAS No.: 59836-32-7
M. Wt: 196.67 g/mol
InChI Key: IZCFECOXQFAVSZ-UHFFFAOYSA-N
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Description

4-Chloro-2-(pent-3-en-2-yl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a chlorine atom and a pent-3-en-2-yl group attached to the phenol ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(pent-3-en-2-yl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a suitable precursor such as 4-chlorophenol is reacted with a pent-3-en-2-yl halide under basic conditions to introduce the pent-3-en-2-yl group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(pent-3-en-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-(pent-3-en-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(pent-3-en-2-yl)phenol involves its interaction with cellular components. As a phenolic compound, it can disrupt cell membranes, leading to leakage of cellular contents and inhibition of essential cellular processes. This disruption is primarily due to its ability to interfere with membrane permeability and ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-(pent-3-en-2-yl)phenol is unique due to the presence of the pent-3-en-2-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other chlorophenols and contributes to its specific applications in various fields.

Properties

CAS No.

59836-32-7

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

4-chloro-2-pent-3-en-2-ylphenol

InChI

InChI=1S/C11H13ClO/c1-3-4-8(2)10-7-9(12)5-6-11(10)13/h3-8,13H,1-2H3

InChI Key

IZCFECOXQFAVSZ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)C1=C(C=CC(=C1)Cl)O

Origin of Product

United States

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